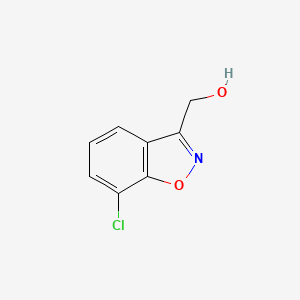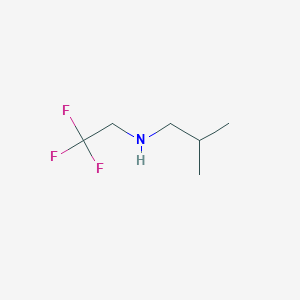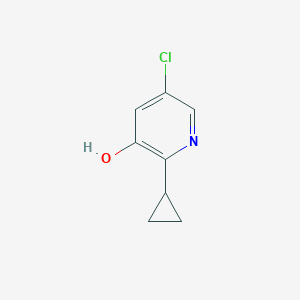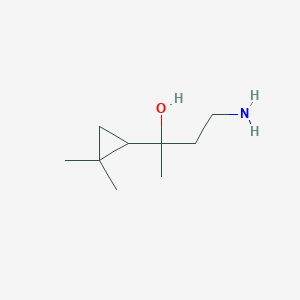![molecular formula C9H11ClN4 B13208584 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom and a butan-2-yl group in its structure makes it a unique compound with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine derivatives. One common method includes the cyclization of 4-chloro-3-nitropyrazole with butan-2-amine under reflux conditions in the presence of a suitable catalyst . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-D]pyrimidine derivatives with potential biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, and metabolism.
Pathways Involved: By inhibiting protein kinases, the compound can interfere with signaling pathways that promote cancer cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[4,3-D]pyrimidine: These compounds also exhibit significant biological activities and are used as protein kinase inhibitors.
Pyrido[2,3-D]pyrimidine: Known for their anticancer properties, these compounds share structural similarities with pyrazolo[3,4-D]pyrimidines.
Quinazoline and Furo[2,3-D]pyrimidine: These fused pyrimidine derivatives possess diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11ClN4 |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
1-butan-2-yl-4-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-3-6(2)14-9-7(4-13-14)8(10)11-5-12-9/h4-6H,3H2,1-2H3 |
Clé InChI |
HIUMSUSQTXMMCE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C2=C(C=N1)C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Cyclopentyloxy)methyl]piperidine](/img/structure/B13208510.png)
![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13208525.png)
![N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13208530.png)

![(2S)-3-[Butyl(ethyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13208536.png)
![8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13208543.png)



![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
amine](/img/structure/B13208567.png)

